molecular formula C18H19N3O4 B6543447 4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide CAS No. 1040673-89-9

4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide

Cat. No.: B6543447
CAS No.: 1040673-89-9
M. Wt: 341.4 g/mol
InChI Key: KHQFZIOZBHLNKA-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide is a complex organic compound that features a benzamide core with cyclopropane and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzamide Core: The initial step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.

    Introduction of Cyclopropane Group: The cyclopropane group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of Furan Group: The furan group is typically introduced through a formylation reaction, followed by amide coupling to attach the furan moiety to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amide groups can yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropaneamido-N-{2-[(furan-2-yl)formamido]ethyl}benzamide: shares similarities with other benzamide derivatives that feature cyclopropane and furan groups.

    N-(2-furylmethyl)-4-cyclopropylbenzamide: is another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(19-9-10-20-18(24)15-2-1-11-25-15)12-5-7-14(8-6-12)21-17(23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,22)(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFZIOZBHLNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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